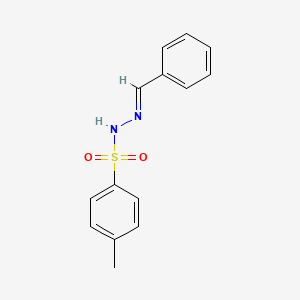

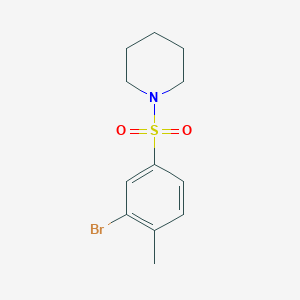

1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

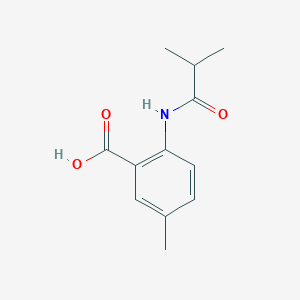

The compound "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" is a chemically synthesized molecule that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The presence of the sulfonyl group attached to a piperidine ring and the bromo-methylphenyl moiety suggests that this compound could be of interest in the development of new pharmaceuticals or agrochemicals.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multicomponent reactions, as seen in the preparation of functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . The process typically includes the combination of aromatic aldehydes, amines, and 1,3-dicarbonyl compounds. In the case of 1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine, a similar synthetic route could be employed, possibly involving a bromo-methylphenyl derivative as the starting aromatic aldehyde.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a piperidine ring. This structure is crucial for the biological activity of these compounds. For instance, the introduction of a benzhydryl group and subsequent sulfonation has been shown to yield compounds with antimicrobial activity . The molecular structure of "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would likely exhibit similar characteristics, with the bromo-methyl substituent influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including substitutions and cycloadditions. For example, tetrahydropyridines can react with organic azides to form piperidylidene-2-sulfonamides . The bromo-methylphenyl group in "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" could potentially participate in electrophilic aromatic substitution reactions, further diversifying the chemical space of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group typically increases the compound's polarity, which can affect its solubility and stability. The bromo-methylphenyl group could also impact the compound's boiling point, melting point, and overall reactivity. The antimicrobial activity of similar compounds has been linked to the nature of substitutions on the aromatic ring , suggesting that the specific substituents on "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would play a significant role in its biological properties.

科学的研究の応用

Synthesis and Anticancer Potential

- Piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents. Specifically, compounds involving piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising results. Some derivatives, such as compounds 6h, 6j, and 6e, demonstrated strong anticancer properties relative to doxorubicin, a standard reference in this context (Rehman et al., 2018).

Antimicrobial Applications

- N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have been synthesized and shown significant antibacterial activities. For instance, compound 8g exhibited notable growth-inhibitory effects against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Application in Neuroleptics and Anesthetics

- Piperidine derivatives are of interest in fields like neuroleptics, local anesthetics, analgetics, and antidiarrhoeal agents. The synthesis of 4,4-disubstituted piperidines, which has relevance in these fields, can be realized starting from functionally appropriate piperidine derivatives (Huybrechts & Hoornaert, 1981).

Antimicrobial Activity against Plant Pathogens

- Certain piperidine derivatives have been synthesized and evaluated for their effectiveness as antimicrobial agents, specifically against bacterial and fungal pathogens of tomato plants. The structure-activity evaluation study revealed that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their antibacterial activity (Vinaya et al., 2009).

Evaluation as Enzyme Inhibitors

- Piperidine-based compounds have been synthesized and screened for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which are significant in therapeutic applications. Molecular docking studies have further elucidated the binding affinity of these compounds in human BChE protein, indicating their potential in therapeutic uses (Khalid et al., 2016).

Safety and Hazards

特性

IUPAC Name |

1-(3-bromo-4-methylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJCSDNGGCUYRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428447 |

Source

|

| Record name | 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-methylphenylsulfonyl)piperidine | |

CAS RN |

850429-73-1 |

Source

|

| Record name | 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。